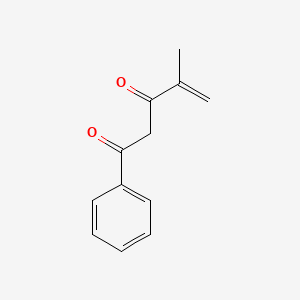

4-Methyl-1-phenylpent-4-ene-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62763-41-1 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

4-methyl-1-phenylpent-4-ene-1,3-dione |

InChI |

InChI=1S/C12H12O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |

InChI Key |

CAKVQONFSGLJGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1 Phenylpent 4 Ene 1,3 Dione and Its Derivatives

Established Synthetic Routes to 4-Methyl-1-phenylpent-4-ene-1,3-dione

The construction of the 1,3-dicarbonyl motif in this compound can be achieved through several well-established synthetic transformations. These methods typically involve the formation of a crucial carbon-carbon bond between two carbonyl-containing precursors.

Condensation Reactions (e.g., Claisen, Baker-Venkataraman Rearrangement)

Claisen Condensation: The Claisen condensation is a powerful and widely used method for the formation of β-keto esters or 1,3-diketones. wikipedia.org This reaction involves the base-mediated condensation of two ester molecules or, in a "crossed" or "mixed" Claisen condensation, an ester and a ketone. fiveable.meorganic-chemistry.org To synthesize this compound, a crossed Claisen condensation would be the most direct approach. This would involve the reaction of an appropriate phenyl-substituted ester, such as ethyl benzoate (B1203000), with a ketone, specifically 3-methyl-3-buten-2-one (B1203178).

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of the ketone to form an enolate. organic-chemistry.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the alkoxy group from the ester leads to the formation of the 1,3-dione. A crucial aspect of the Claisen condensation is the use of a stoichiometric amount of base, as the final deprotonation of the newly formed dione (B5365651) drives the reaction to completion. wikipedia.org An acidic workup is then required to protonate the resulting enolate and yield the final product.

Baker-Venkataraman Rearrangement: The Baker-Venkataraman rearrangement is another classical method for the synthesis of 1,3-diketones, particularly aromatic 1,3-diketones. wikipedia.orgalfa-chemistry.comchemistry-reaction.com This intramolecular reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone. onlineorganicchemistrytutor.com While not a direct intermolecular condensation like the Claisen, it is a powerful tool for constructing this functional group. uclan.ac.uk

The mechanism proceeds through the formation of an enolate from the acetophenone, which then attacks the ester carbonyl in an intramolecular fashion. chemistry-reaction.com The resulting cyclic intermediate collapses to form the more stable phenolate, which upon acidic workup, gives the 1,3-diketone. wikipedia.org For the synthesis of this compound, a precursor such as 2-acetylphenyl 3-methylbut-3-enoate could theoretically undergo a Baker-Venkataraman type rearrangement, although this specific substrate is not commonly cited. The reaction is highly valued for its ability to regioselectively construct the 1,3-dicarbonyl unit. alfa-chemistry.com

Approaches from Related Carbonyl Compounds

Beyond direct condensation reactions, this compound can be conceptually synthesized from other carbonyl-containing starting materials. One such approach involves the acylation of a pre-formed enolate or enamine. For instance, the lithium enolate of 3-methyl-3-buten-2-one could be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate could then be reacted with a benzoylating agent, such as benzoyl chloride, to introduce the phenyl ketone moiety and form the desired 1,3-dione.

Another strategy could involve the use of β-keto acids or their derivatives. Decarboxylation of a suitable β-keto acid precursor can lead to the formation of a ketone. While less direct for this specific target, modifications of this principle are prevalent in dicarbonyl synthesis. Additionally, oxidation of a corresponding 1,3-diol could yield the diketone, although this is often a less efficient and less common approach due to potential over-oxidation and other side reactions.

Synthesis of Functionalized this compound Analogues

The synthesis of functionalized analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Functionalization can be introduced on the phenyl ring, the pentene backbone, or at the C2 position between the two carbonyl groups.

One common strategy for creating functionalized analogues is to start with substituted precursors. For example, using a substituted benzoyl chloride (e.g., with methoxy, nitro, or halo groups on the aromatic ring) in a Claisen-type condensation would yield analogues with a functionalized phenyl group. Similarly, starting with a functionalized version of the ketone component would introduce modifications to the pentene side chain.

Post-synthesis functionalization is also a viable approach. The methylene (B1212753) group between the two carbonyls in the 1,3-dione is acidic and can be readily deprotonated to form an enolate. This enolate can then be reacted with various electrophiles to introduce a wide range of functional groups. For instance, alkylation with alkyl halides, halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), or acylation can be performed at this position. nih.gov Knoevenagel condensation with aldehydes or ketones can also be carried out at the active methylene position, leading to a variety of derivatives. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. mdpi.com These principles can be applied to the synthesis of this compound and its derivatives in several ways.

One key aspect is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids. frontiersin.org For example, some condensation reactions can be performed in aqueous media, which reduces the environmental impact associated with volatile organic compounds.

Microwave-assisted and ultrasound-assisted synthesis are also considered green techniques. These methods can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. mdpi.com Furthermore, solvent-free reaction conditions, where the neat reactants are mixed and heated, represent a highly desirable green approach as they eliminate the need for any solvent. mdpi.com

The following table summarizes some of the synthetic strategies and the potential application of green chemistry principles:

| Synthetic Strategy | Key Reactants | Typical Conditions | Potential Green Chemistry Improvements |

| Crossed Claisen Condensation | Ethyl benzoate, 3-methyl-3-buten-2-one | Strong base (e.g., NaH, NaOEt) in an aprotic solvent | Use of a recyclable solid base, microwave irradiation, solvent-free conditions. |

| Baker-Venkataraman Rearrangement | o-acyloxyacetophenone precursor | Strong base (e.g., KOH) in an aprotic solvent | Phase-transfer catalysis to reduce solvent usage, use of greener solvents. |

| Enolate Acylation | Ketone enolate, benzoyl chloride | Strong, non-nucleophilic base (e.g., LDA) at low temperatures | Development of a catalytic acylation method to avoid stoichiometric base. |

| Post-synthesis Functionalization | 1,3-dione, electrophile | Base in an appropriate solvent | Use of catalytic amounts of base, performing reactions in aqueous media if possible. |

Spectroscopic and Diffraction Based Structural Characterization of 4 Methyl 1 Phenylpent 4 Ene 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of 4-Methyl-1-phenylpent-4-ene-1,3-dione in solution, providing insights into its tautomeric equilibrium, connectivity, and stereochemistry.

The ¹H NMR spectrum is anticipated to be dominated by signals from the enol tautomer, as this form is generally more stable for β-diketones. nih.govmissouri.edu The spectrum would provide distinct signals for each proton environment.

Enolic Proton: A highly deshielded singlet is expected in the range of 15-17 ppm. This significant downfield shift is characteristic of a proton involved in a strong intramolecular hydrogen bond within the chelated enol ring.

Phenyl Protons: The protons on the phenyl group would appear in the aromatic region, typically between 7.4 and 8.0 ppm. Protons ortho to the carbonyl group are expected to be the most deshielded.

Olefinic Protons: A singlet corresponding to the methine proton on the enol double bond (C2-H) would likely appear around 6.0-6.5 ppm. The two geminal protons on the terminal double bond (C5-H₂) would present as two distinct signals, likely singlets or narrowly split multiplets, in the range of 4.5-5.5 ppm.

Methyl Protons: The methyl group protons (C4-CH₃) attached to the double bond would give rise to a singlet at approximately 1.8-2.2 ppm.

The diketo form, if present in a detectable amount, would show a characteristic singlet for the C2-H₂ protons around 3.8-4.2 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Enol Tautomer)

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Enolic OH | 15.0 - 17.0 | Singlet (broad) |

| Phenyl (C₆H₅) | 7.4 - 8.0 | Multiplets |

| Methine (C2-H) | 6.0 - 6.5 | Singlet |

| Methylene (B1212753) (C5=CH₂) | 4.5 - 5.5 | Two Singlets |

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. Key signals would include those for the carbonyl and quaternary carbons.

Carbonyl Carbons (C1 & C3): In the enol form, the two carbonyl carbons become chemically distinct. The carbon involved in the enol (C3) would resonate around 180-185 ppm, while the other carbonyl carbon (C1) would be further downfield, around 190-195 ppm.

Phenyl Carbons: The carbons of the phenyl ring would appear between 127 and 140 ppm. The ipso-carbon (attached to the carbonyl group) would be the most deshielded among them.

Olefinic Carbons: Four signals are expected in the olefinic region. The enolic carbons (C2 and C3) and the vinyl carbons (C4 and C5) would resonate between approximately 95 ppm (for C2) and 145 ppm (for C4).

Quaternary Carbons: The spectrum would clearly show signals for the non-protonated carbons, including the ipso-phenyl carbon, the C4 carbon of the vinyl group, and the carbonyl carbons.

Methyl Carbon: The methyl carbon signal is expected in the aliphatic region, around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Enol Tautomer)

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C1) | 190 - 195 |

| Enol Carbonyl (C3) | 180 - 185 |

| Quaternary Vinyl (C4) | 140 - 145 |

| Phenyl (ipso-C) | 135 - 140 |

| Phenyl (other) | 127 - 134 |

| Methylene (C5) | 115 - 125 |

| Methine (C2) | 95 - 105 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comhuji.ac.il

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu While many signals in the predicted enol structure are singlets, COSY would be crucial for confirming the coupling patterns within the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. youtube.com It would definitively link the proton signals for the C2-H, C5-H₂, methyl, and phenyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. Quaternary carbons would be absent from the HSQC spectrum. youtube.com

From the methyl protons (on C4) to the olefinic carbons C4 and C5.

From the methine proton (C2-H) to the carbonyl carbons (C1 and C3) and the ipso-phenyl carbon.

From the ortho-phenyl protons to the C1 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is useful for stereochemical analysis. For this compound, NOESY could help confirm the Z-configuration of the enol form, showing a correlation between the enolic OH proton and the C2-H proton.

Solid-state NMR (ssNMR) provides structural information on the compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are used to overcome the signal broadening typically seen in solid samples. researchgate.net For this compound, ssNMR would be particularly useful for:

Tautomeric Analysis: Determining whether the keto or enol form, or a specific tautomer, is dominant in the solid state, which can differ from the solution phase. researchgate.net

Polymorphism: Identifying the presence of different crystalline forms (polymorphs), which would exhibit distinct sets of chemical shifts due to differences in molecular packing and conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule. The IR and Raman spectra for this compound would be dominated by the features of the conjugated enol tautomer.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3200 cm⁻¹, characteristic of the strongly hydrogen-bonded enolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band between 1600 and 1640 cm⁻¹ is characteristic of the conjugated, hydrogen-bonded carbonyl group in the enol form. This band is often coupled with C=C stretching vibrations. In contrast, the diketo form would show two distinct C=O stretching bands around 1700 and 1725 cm⁻¹. libretexts.org

C=C Stretches: Multiple bands are expected between 1450 and 1600 cm⁻¹. These arise from the C=C bonds of the phenyl ring and the conjugated double bonds of the enone system.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Enol Tautomer)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3200 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |

| C=O stretch (conjugated) | 1600 - 1640 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Fragmentation Pathways

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molar mass: 200.23 g/mol ), the molecular ion peak (M⁺˙) at m/z 200 would be expected. The fragmentation is likely to proceed through several characteristic pathways for ketones and aromatic compounds. chemguide.co.uklibretexts.org

Common fragmentation mechanisms include α-cleavage (cleavage of the bond adjacent to a carbonyl group) and rearrangement reactions. jove.comwikipedia.org

α-Cleavage: The most probable fragmentations would be the cleavage on either side of the dicarbonyl system.

Loss of the phenyl group radical (•C₆H₅) is unlikely, but cleavage of the bond between the carbonyl and the phenyl ring would yield a benzoyl cation ([C₆H₅CO]⁺ ) at m/z 105 . This is often a very stable and abundant ion.

Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 185 .

Other Fragmentations:

The benzoyl cation (m/z 105) can further lose carbon monoxide (CO) to produce the phenyl cation ([C₆H₅]⁺ ) at m/z 77 .

Cleavage could lead to the formation of an ion corresponding to the methyl-vinyl-ketene structure, though this pathway may be less favored.

The mass spectrum provides a molecular fingerprint that can confirm the molecular weight and offer strong evidence for the presence of key structural units like the benzoyl group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₂H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [M - CH₃]⁺ | Loss of a methyl radical |

| 105 | [C₆H₅CO]⁺ | α-cleavage |

Lack of Publicly Available Crystallographic Data for this compound

Despite a comprehensive search of scientific literature and major crystallographic databases, no publicly available single-crystal X-ray diffraction data for the compound this compound (CAS Number: 62763-41-1) has been found.

Searches in chemical and scientific databases did not yield any published research articles or database entries that specifically detail the solid-state molecular conformation and crystal packing of this compound. Consequently, crucial information required for a thorough X-ray crystallography analysis, such as unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, is not available in the public domain.

While crystallographic data exists for structurally related compounds, the strict focus of this article on this compound prevents the inclusion of information from these other molecules. The absence of a determined crystal structure for the title compound means that a detailed discussion on its solid-state conformation and packing, as well as the creation of corresponding data tables, cannot be provided at this time.

Therefore, the section on X-ray Crystallography for Solid-State Molecular Conformation and Packing of this compound cannot be completed due to the lack of primary crystallographic data.

Tautomerism and Isomerism of 4 Methyl 1 Phenylpent 4 Ene 1,3 Dione

Keto-Enol Tautomerism Equilibrium in Solution and Solid States

Like other 1,3-dicarbonyl compounds, 4-Methyl-1-phenylpent-4-ene-1,3-dione is expected to exist as an equilibrium mixture of its keto and enol tautomers. The diketo form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond, created by the migration of a proton from the central methylene (B1212753) (CH₂) group. This equilibrium is a dynamic process influenced by various internal and external factors. fiveable.menih.gov

The enol form can be stabilized by the formation of an extended conjugated system involving the phenyl ring, the dicarbonyl moiety, and the terminal double bond. This extended conjugation is a significant driving force favoring the enol tautomer. fiveable.me

Specific quantitative data on the keto-enol tautomeric ratio for this compound in various states and solvents has not been reported in the available scientific literature. The determination of these ratios is typically accomplished using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish and quantify the distinct signals from both the keto and enol forms. preprints.org

To illustrate the principle, the table below shows experimentally determined tautomeric ratios for Benzoylacetone, a structurally similar β-diketone, in different solvents. This data exemplifies how the equilibrium can shift but does not represent the specific values for this compound.

Disclaimer: The following data is for the related compound Benzoylacetone (1-Phenylbutane-1,3-dione) and is provided for illustrative purposes only, demonstrating typical solvent effects on keto-enol equilibria in β-diketones.

Illustrative Tautomeric Ratios for Benzoylacetone

| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form |

|---|---|---|---|

| Hexane | 1.9 | ~2 | ~98 |

| Chloroform | 4.8 | ~5 | ~95 |

| Acetone | 20.7 | ~17 | ~83 |

| Methanol | 32.7 | ~22 | ~78 |

The position of the keto-enol equilibrium is highly dependent on the solvent and temperature. masterorganicchemistry.com Generally, non-polar solvents tend to favor the enol form. This preference is attributed to the stabilization of the enol tautomer through a strong intramolecular hydrogen bond, which is more stable in a non-polar environment where intermolecular interactions with the solvent are minimal. fiveable.me

Conversely, polar protic solvents (like water and alcohols) can disrupt this internal hydrogen bond by forming their own hydrogen bonds with the carbonyl and hydroxyl groups of the keto and enol forms, respectively. Polar solvents tend to stabilize the more polar tautomer, which is often the keto form in many β-dicarbonyls. fiveable.me An increase in temperature typically shifts the equilibrium toward the thermodynamically more stable form, which can vary depending on the specific compound and solvent system.

A key feature stabilizing the enol tautomer of 1,3-dicarbonyl compounds is the formation of a strong intramolecular hydrogen bond. fiveable.me In the enol form of this compound, the hydroxyl proton would form a hydrogen bond with the oxygen atom of the remaining carbonyl group. This interaction creates a stable, quasi-aromatic six-membered ring. This internal hydrogen bonding is a primary reason why many β-diketones exhibit a high percentage of the enol form, particularly in non-polar solvents and in the gas phase. mdpi.com

Geometric (E/Z) Isomerism of the Alkene Moiety

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond. For E/Z isomerism to occur, each carbon atom of the double bond must be attached to two different groups.

In the case of this compound, the alkene moiety is at the C4-C5 position, forming a terminal double bond (-C(CH₃)=CH₂).

The C4 carbon is bonded to a methyl group (-CH₃) and the rest of the dione (B5365651) structure (-C(=O)CH₂-). These are two different groups.

The terminal C5 carbon is bonded to two hydrogen atoms (-H).

Since the C5 carbon is bonded to two identical groups (two hydrogens), the necessary condition for geometric isomerism is not met. Therefore, This compound cannot exhibit geometric (E/Z) isomerism .

Conformational Analysis and Rotational Isomerism

Conformational analysis involves the study of the different spatial arrangements of a molecule that result from rotation around single bonds. While specific conformational studies for this compound are not available, several key rotational isomers (rotamers) can be predicted.

Significant rotation can occur around several single bonds:

The Phenyl-Carbonyl Bond (C-C): Rotation around the single bond connecting the phenyl ring to the C1 carbonyl group. The planarity and rotational barrier would be influenced by steric hindrance and the desire for conjugation between the phenyl ring and the carbonyl group.

The C3-C4 Bond: Rotation around the bond connecting the C3 carbonyl to the alkene moiety would alter the orientation of the unsaturated tail relative to the dicarbonyl system.

The relative stability of these different conformers would be determined by a balance of electronic effects (conjugation) and steric hindrance between the bulky phenyl group, the carbonyl groups, and the methyl group on the double bond.

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 1 Phenylpent 4 Ene 1,3 Dione

Electrophilic and Nucleophilic Reactions of the 1,3-Dicarbonyl System

The 1,3-dicarbonyl moiety in 4-Methyl-1-phenylpent-4-ene-1,3-dione is the primary center for its electrophilic and nucleophilic character. The molecule exists in equilibrium with its enol tautomers, which can be deprotonated to form a resonance-stabilized enolate. This enolate is a potent nucleophile.

Nucleophilic Character : The α-carbon (C2), situated between the two carbonyl groups, is highly acidic. In the presence of a base, it is readily deprotonated to form an enolate ion. This enolate can then react with various electrophiles, such as alkyl halides, in C-alkylation reactions.

Electrophilic Character : The structure of this compound also features two electrophilic centers at the carbonyl carbons (C1 and C3). libretexts.orgyoutube.com Furthermore, due to conjugation with the C4-C5 double bond, the β-carbon (C5) also becomes an electrophilic site, susceptible to conjugate or 1,4-addition. libretexts.orgjove.com

Strong nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct (1,2) addition to one of the carbonyl carbons. libretexts.org In contrast, weaker nucleophiles like organocopper reagents (Gilman reagents), amines, and thiols typically favor 1,4-conjugate addition to the β-carbon. jove.comlibretexts.org This conjugate addition proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. libretexts.orgjove.com

| Reaction Type | Reagent Type | Site of Attack | Product Type |

| 1,2-Addition | Strong Nucleophiles (e.g., Grignard, Organolithium) | Carbonyl Carbon (C1 or C3) | Tertiary Alcohol |

| 1,4-Conjugate Addition | Soft Nucleophiles (e.g., Gilman Reagents, Amines) | β-Carbon (C5) | Saturated 1,3-Dione |

| Alkylation | Base followed by Electrophile (e.g., Alkyl Halide) | α-Carbon (C2) | α-Substituted 1,3-Dione |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for forming six-membered rings through a concerted [4+2] cycloaddition mechanism. wikipedia.org In this reaction, a conjugated diene reacts with an alkene, known as a dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups attached to the double bond. libretexts.org

Given its structure as an α,β-unsaturated dicarbonyl compound, this compound is an excellent candidate to act as a dienophile. The two electron-withdrawing carbonyl groups decrease the electron density of the C4=C5 double bond, making it more electrophilic and thus more reactive toward electron-rich dienes. khanacademy.org

In a typical Diels-Alder reaction, this compound would react with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to form a substituted cyclohexene (B86901) derivative. The reaction proceeds through a cyclic transition state where two new carbon-carbon sigma bonds are formed simultaneously. wikipedia.org

Annulation and Heterocycle Synthesis from this compound Precursors

The 1,3-dicarbonyl framework is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds through condensation and annulation reactions.

Pyrazoles: The Knorr pyrazole (B372694) synthesis is a classic and highly efficient method for constructing the pyrazole ring system. nih.gov This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For this compound, reaction with hydrazine hydrate (B1144303) would lead to the formation of a substituted pyrazole. The mechanism involves initial nucleophilic attack by one of the hydrazine nitrogens on a carbonyl group, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. organic-chemistry.orgorganic-chemistry.org The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazoles. organic-chemistry.org

Diazepines: Seven-membered heterocyclic rings like diazepines can also be synthesized from 1,3-dione precursors. nih.gov Reaction of this compound with a 1,2-diamine, such as ethylenediamine (B42938) or o-phenylenediamine, would be expected to yield a 1,4-diazepine derivative. nih.govnih.gov The reaction proceeds via a double condensation, where each amine group reacts with one of the carbonyl groups, followed by cyclization and dehydration.

The synthesis of oxygen-containing heterocycles, such as furans, from 1,3-dicarbonyl compounds is also a well-established synthetic route. The Paal-Knorr furan (B31954) synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com While this compound is a 1,3-dione, it can be a precursor to furan derivatives through other pathways. For instance, reaction with α-haloketones can lead to the formation of substituted furans. organic-chemistry.org Additionally, gold-catalyzed cycloisomerization of related O-propargyl β-enones, which can be derived from 1,3-diones, provides a modern route to furan derivatives. researchgate.net

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Transition-metal catalysis offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The 1,3-dicarbonyl motif and the conjugated alkene in this compound provide several handles for such transformations.

Palladium-catalyzed reactions are particularly noteworthy. For instance, the nucleophilic enolate formed from the dione (B5365651) can participate in Tsuji-Trost allylic alkylation reactions. More advanced cross-coupling reactions, like the Suzuki or Heck reactions, could be performed on the molecule. This would typically involve converting the enol form of the dione into an enol triflate, which can then undergo oxidative addition to a palladium(0) catalyst and subsequent coupling with a suitable partner, such as a boronic acid (Suzuki) or an alkene (Heck). acs.orgmdpi.com Palladium catalysts are also effective in various hydrofunctionalization reactions, such as hydroamidation of related diynes, showcasing their versatility. researchgate.netnih.gov

| Catalytic Reaction | Metal Catalyst | Potential Substrate Modification | Expected Outcome |

| Suzuki Coupling | Palladium(0) | Conversion to enol triflate | C-C bond formation at C2 |

| Heck Reaction | Palladium(0) | Conversion to enol triflate | C-C bond formation at C2 |

| Hydrofunctionalization | Palladium(II) | Direct use of the alkene | Addition across the C=C bond |

| Conjugate Addition | Copper, Rhodium | Direct use of the enone | C-C bond formation at C5 |

Radical Reactions Involving this compound

The carbon-carbon double bond in α,β-unsaturated carbonyl systems is susceptible to attack by radical species. copernicus.org Radical additions to this compound would likely proceed via attack at the less substituted β-carbon (C5), generating a resonance-stabilized α-carbonyl radical intermediate. nih.govresearchgate.net This intermediate can then be trapped by a hydrogen donor or another radical to complete the reaction.

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling selective additions to α,β-unsaturated ketones. nih.gov Studies have shown that alkyl radicals can add selectively to the β-position (1,4-addition) of α,β-unsaturated ketones and esters. nih.govresearchgate.net This selectivity is often governed not by the initial radical addition, which can be reversible, but by a subsequent, irreversible step that propagates the radical chain. nih.gov For instance, the free radical addition of aldehydes to α,β-unsaturated ketones is a known transformation for forming γ-diketones. acs.org

Oxidative and Reductive Transformations of this compound

The chemical reactivity of this compound is characterized by the presence of two key functional groups: an α,β-unsaturated ketone system and a β-dicarbonyl moiety. These structural features provide multiple sites for oxidative and reductive transformations, leading to a variety of potential products depending on the reagents and reaction conditions employed.

Reductive Transformations

The reduction of this compound can selectively target either the carbon-carbon double bond or one or both of the carbonyl groups.

Catalytic Hydrogenation:

Catalytic hydrogenation of α,β-unsaturated ketones typically results in the selective reduction of the carbon-carbon double bond, leaving the carbonyl groups intact. This process is often carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. For this compound, this would yield 4-methyl-1-phenylpentane-1,3-dione. The reaction is generally efficient and chemoselective for the alkene moiety. nih.govacs.org More specialized catalysts, such as those based on manganese, have also been developed for the chemoselective 1,4-reduction of α,β-unsaturated ketones. nih.govacs.org

Metal Hydride Reduction:

The reduction of α,β-unsaturated carbonyl compounds with metal hydrides can proceed via two main pathways: 1,2-reduction (attack at the carbonyl carbon) or 1,4-reduction (conjugate addition to the β-carbon). dalalinstitute.comchem-station.com

Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent. For α,β-unsaturated ketones, NaBH₄ can give a mixture of 1,2- and 1,4-reduction products. The reaction conditions can often be tuned to favor one over the other. For instance, the Luche reduction (NaBH₄ with a cerium salt like CeCl₃) is known to favor 1,2-reduction, which in the case of this compound would lead to the corresponding allylic alcohol. chem-station.com

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄. It is capable of reducing both the double bond and the carbonyl groups. Treatment of this compound with LiAlH₄ would likely lead to the formation of 4-methyl-1-phenylpentane-1,3-diol. dalalinstitute.comchem-station.com

| Reagent/Condition | Expected Major Product | Transformation |

|---|---|---|

| H₂, Pd/C | 4-Methyl-1-phenylpentane-1,3-dione | Selective reduction of the C=C double bond. |

| NaBH₄ (Luche conditions) | 4-Methyl-1-phenyl-1-hydroxypent-4-en-3-one | 1,2-reduction of one carbonyl group. |

| LiAlH₄ | 4-Methyl-1-phenylpentane-1,3-diol | Reduction of both carbonyl groups and the C=C double bond. |

Oxidative Transformations

The unsaturated nature of this compound makes it susceptible to various oxidative reactions, primarily targeting the carbon-carbon double bond. The β-dicarbonyl moiety can also undergo oxidative cleavage under certain conditions.

Ozonolysis:

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.orgresearchgate.net Treatment of this compound with ozone, followed by a workup step, would cleave the pentene ring at the double bond. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield 1-phenylpropane-1,3-dione and acetone. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of benzoic acid and acetic acid, along with the cleavage of the dione. The specific products can vary depending on the reaction conditions and the stability of the intermediates. acs.orgacs.orgunion.edu

Epoxidation:

The carbon-carbon double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 4-(epoxy)-4-methyl-1-phenylpentane-1,3-dione. Vinyl epoxides are versatile synthetic intermediates. acs.orgorganic-chemistry.orgresearchgate.net The reactivity of the resulting epoxide could be further explored for the synthesis of various derivatives.

Oxidative Cleavage of the β-Dicarbonyl Moiety:

While the double bond is generally more susceptible to oxidation, the β-dicarbonyl system can undergo oxidative cleavage under specific conditions. For example, aerobic photooxidation with iodine has been shown to cleave 1,3-diketones to the corresponding carboxylic acids. organic-chemistry.org In the case of this compound, this could potentially lead to the formation of benzoic acid and other degradation products.

| Reagent/Condition | Expected Major Product(s) | Transformation |

|---|---|---|

| 1. O₃; 2. Me₂S | 1-Phenylpropane-1,3-dione and Acetone | Cleavage of the C=C double bond (reductive workup). |

| m-CPBA | 4-(Epoxy)-4-methyl-1-phenylpentane-1,3-dione | Epoxidation of the C=C double bond. |

| I₂, O₂, light | Benzoic acid and other fragments | Oxidative cleavage of the β-dicarbonyl moiety. |

Coordination Chemistry of 4 Methyl 1 Phenylpent 4 Ene 1,3 Dione As a Ligand

Ligand Design and Chelation Modes (e.g., Bidentate O,O'-Donor)

As a β-diketone, 4-Methyl-1-phenylpent-4-ene-1,3-dione possesses the structural prerequisites to act as a bidentate O,O'-donor ligand. In its enol form, the deprotonated hydroxyl group and the adjacent carbonyl oxygen can coordinate to a metal center, forming a stable six-membered chelate ring. This coordination mode is typical for β-diketones and is a foundational concept in coordination chemistry. However, no experimental or theoretical studies were found in the searched literature to specifically confirm or detail the chelation behavior of this compound.

Synthesis and Characterization of Metal Chelates with Transition Metals

The synthesis of transition metal complexes with β-diketone ligands is a well-established field. Generally, these syntheses involve the reaction of a metal salt with the β-diketone in the presence of a base to facilitate deprotonation of the ligand. Characterization of such complexes typically involves techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the structure and bonding.

Despite the general knowledge of how similar compounds behave, no specific reports on the synthesis of transition metal chelates using this compound as the ligand were found. Consequently, there is no available data on their characterization or specific properties.

Applications of this compound Metal Complexes

Metal complexes of β-diketones have a wide range of applications, including in catalysis, as precursors for material synthesis, and in analytical chemistry. The specific properties of the metal and the ligand substituents determine the suitability for a particular application.

Given the absence of any synthesized and characterized metal complexes of this compound in the available literature, there are no reported applications for such compounds.

Theoretical and Computational Investigations of 4 Methyl 1 Phenylpent 4 Ene 1,3 Dione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of organic molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to elucidate these properties. For a molecule like 4-Methyl-1-phenylpent-4-ene-1,3-dione, these calculations would provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds.

DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for studying the electronic properties of β-dicarbonyl compounds. bnujournal.comresearchgate.net These calculations can determine the distribution of electron density, highlighting the polarization of the carbonyl groups and the acidic nature of the α-protons. The presence of the phenyl group and the methyl-substituted double bond would introduce further electronic effects, such as conjugation, which can be quantified through these computational methods.

Ab initio calculations, while computationally more intensive, can provide benchmark results for electronic structure. These methods, which are based on first principles, can be used to validate the results obtained from DFT. nih.gov For this compound, these calculations would help in accurately describing the electronic interactions between the phenyl ring, the dicarbonyl system, and the terminal double bond.

A key aspect of the electronic structure of β-dicarbonyls is the planarity of the core structure, which facilitates electron delocalization. The table below illustrates typical electronic properties that could be calculated for this compound using DFT.

| Property | Description | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap would suggest higher reactivity and potential for electronic transitions in the UV-Vis region. |

| Mulliken Charges | A measure of the partial atomic charges on each atom in the molecule. | Would likely show significant negative charges on the oxygen atoms and positive charges on the carbonyl carbons, indicating their electrophilic character. |

| Bond Orders | A measure of the number of chemical bonds between two atoms. | Would reveal the degree of double bond character in the enol form, indicating the extent of conjugation. |

Computational Studies on Tautomeric Equilibria and Energy Landscapes

β-Dicarbonyl compounds are well-known for existing as a mixture of keto and enol tautomers. pearson.comruc.dkpearson.com Computational studies are invaluable for determining the relative stabilities of these tautomers and mapping the energy landscape of their interconversion. mdpi.comresearchgate.netcdnsciencepub.com For this compound, several tautomeric forms are possible, and their equilibrium populations can be predicted computationally.

The energy landscape for the interconversion of tautomers can be explored by locating the transition state structures connecting the keto and enol forms. The calculated activation energy for this proton transfer reaction provides insight into the kinetics of the tautomerization process.

Below is a hypothetical representation of the relative energies of the possible tautomers of this compound that could be determined through computational studies.

| Tautomer | Key Structural Feature | Predicted Relative Stability |

| Diketone | Two C=O groups | Generally less stable in the gas phase due to the absence of stabilizing intramolecular interactions. |

| Enol 1 | Enolization towards the phenyl group | Potentially more stable due to extended conjugation with the phenyl ring. |

| Enol 2 | Enolization towards the methyl-substituted alkene | Stability would depend on the electronic and steric effects of the methyl group. |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a powerful approach to investigate the conformational flexibility and dynamic behavior of molecules over time. nih.govembopress.org For a molecule with several rotatable bonds like this compound, MD simulations can reveal the accessible conformations and the barriers between them. mdpi.comnih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, identifying the most populated conformational states. For this compound, key conformational degrees of freedom would include the rotation around the phenyl-carbonyl bond and the bond connecting the dicarbonyl unit to the rest of the carbon chain.

These simulations can be performed in various environments, such as in the gas phase or in a solvent, to understand how the surrounding medium influences the conformational preferences. The results of MD simulations can provide insights into the flexibility of the molecule, which can be important for its reactivity and interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a highly effective tool for predicting spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra. mdpi.comnih.govacs.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-established application of DFT. researchgate.netacs.org

By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule. For molecules with multiple stable conformers or tautomers, the predicted chemical shifts for each species can be averaged based on their calculated Boltzmann populations to obtain a theoretical spectrum that can be compared with experimental data.

The accuracy of predicted NMR chemical shifts depends on the chosen computational method, including the functional and basis set. This computational approach can aid in the assignment of experimental NMR signals and can be used to distinguish between different possible isomers or tautomers.

The following table presents a hypothetical comparison of experimental versus computationally predicted ¹³C NMR chemical shifts for a key carbon atom in a related β-dicarbonyl compound, illustrating the typical accuracy of such predictions.

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon | 195.2 | 196.5 |

| Enolic Carbon (C=O) | 185.7 | 187.1 |

| Enolic Carbon (C-OH) | 100.1 | 101.3 |

Synthetic Applications and Utility of 4 Methyl 1 Phenylpent 4 Ene 1,3 Dione As a Versatile Intermediate

Building Block for Complex Organic Scaffolds

The inherent functionalities within 4-Methyl-1-phenylpent-4-ene-1,3-dione make it an attractive starting material for the construction of diverse and complex molecular frameworks. The 1,3-dicarbonyl motif is a classic precursor for the synthesis of a wide array of heterocyclic systems. For instance, condensation reactions with hydrazines can yield pyrazoles, while reactions with amidines or ureas can lead to the formation of pyrimidines. The presence of the phenyl group and the methyl-substituted alkene offers additional points for diversification, allowing for the generation of libraries of compounds with varied substitution patterns.

The reactivity of the dione (B5365651) can be compared to that of similar structures like indane-1,3-dione, which is a well-documented versatile building block for numerous applications, ranging from medicinal chemistry to materials science. mdpi.com The ability of such diones to participate in condensation and cyclization reactions underscores the potential of this compound in the synthesis of novel carbocyclic and heterocyclic scaffolds.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent | Resulting Heterocycle |

|---|---|

| Hydrazine (B178648) | Pyrazole (B372694) |

| Hydroxylamine | Isoxazole |

| Amidines | Pyrimidine |

Precursor in Multistep Synthetic Sequences

In the context of multistep synthesis, this compound can serve as a key intermediate, introducing a significant portion of a target molecule's carbon skeleton in a single step. The dicarbonyl functionality can be chemoselectively manipulated. For example, one carbonyl group could be selectively protected or reduced, allowing for differential reactivity at the other carbonyl. The alkene moiety can undergo a variety of transformations, including hydrogenation, epoxidation, or dihydroxylation, further expanding its synthetic utility.

This strategic role as a precursor is analogous to the use of other diones in the synthesis of complex natural products and pharmaceuticals. The ability to undergo a sequence of predictable transformations makes it a valuable tool for synthetic chemists aiming to construct intricate molecular architectures. For instance, the total synthesis of complex molecules often relies on the strategic use of multifunctional precursors to build up molecular complexity in a controlled manner. researchgate.net

Role in Domino and Cascade Reactions for Molecular Complexity Generation

The concurrent presence of multiple reactive sites—the two carbonyls and the alkene—makes this compound an ideal candidate for domino and cascade reactions. beilstein-journals.org These types of reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient in generating molecular complexity from simple starting materials. nih.govub.edu

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Emerging Research Trends and Future Perspectives for 4 Methyl 1 Phenylpent 4 Ene 1,3 Dione

Development of Novel Reaction Methodologies

The synthesis of β-diketones is a well-established area of organic chemistry, with the Claisen condensation being a foundational method. ijpras.com This reaction typically involves the condensation of an ester with a ketone in the presence of a base to form a β-diketone. ijpras.com For the specific synthesis of 4-Methyl-1-phenylpent-4-ene-1,3-dione, a plausible approach would involve the Claisen condensation of a benzoylating agent, such as ethyl benzoate (B1203000), with 4-methylpent-4-en-2-one.

Recent advancements in synthetic methodologies, however, offer more sophisticated and efficient routes. The development of novel methods for creating α-alkenyl-β-diketones from β,γ-unsaturated ketones and acid chlorides presents a particularly relevant avenue. mdpi.com This "soft enolization" procedure, often facilitated by a Lewis acid like magnesium bromide, allows for the formation of the diketone under milder conditions than the classical Claisen condensation, potentially leading to higher yields and fewer side products. mdpi.com

Another area of exploration is the use of organometallic reagents. For instance, the diacylation of α,β-unsaturated ketones has been shown to be an effective method for producing 2-acyl-1,4-diketones and could potentially be adapted for the synthesis of 1,3-diketones like this compound. acs.org The development of copper-catalyzed methods for the cleavage of C-C(O)C bonds in monoalkylated β-diketones to synthesize α,β-unsaturated ketones also highlights the versatility of transition metal catalysis in this area, which could be reversed or modified for synthetic purposes. scirp.org

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Method | Reactants | Key Features | Potential Yield |

| Classical Claisen Condensation | Ethyl benzoate and 4-methylpent-4-en-2-one | Well-established, requires strong base | Moderate |

| Soft Enolization | Benzoyl chloride and a β,γ-unsaturated ketone precursor | Milder conditions, potentially higher yields | Good to High |

| Organometallic Diacylation | Acylcyanocuprate reagents and an α,β-unsaturated ketone | Forms two carbonyl groups in one process | Good |

Exploration of Advanced Catalytic Applications

The β-diketone moiety is an excellent chelating ligand for a variety of metal ions, which opens up a vast landscape for catalytic applications. ijpras.com The presence of the unsaturated bond in this compound adds another layer of functionality, allowing for its potential use in polymerization reactions or as a modifiable handle in more complex catalytic systems.

Complexes of β-diketones with transition metals are known to be effective catalysts for a range of organic transformations. The development of catalysts for the allylation of ketones using 1,3-dienes, often catalyzed by copper, is an area where a β-diketone ligand could be employed to tune the reactivity and selectivity of the metal center. rsc.orgnih.govacs.org The specific structure of this compound could offer unique steric and electronic properties to a metal complex, potentially leading to novel catalytic activities.

Furthermore, palladium-catalyzed reactions, such as the γ-arylation of β,γ-unsaturated ketones, are at the forefront of modern organic synthesis. researchgate.net A catalyst system incorporating this compound as a ligand could be designed to influence the regioselectivity and efficiency of such cross-coupling reactions. The unsaturated tail of the ligand itself could also participate in or direct catalytic transformations.

Integrated Experimental and Computational Approaches

The study of β-diketones greatly benefits from the synergy between experimental work and computational analysis. A key area of investigation for these molecules is their tautomeric equilibrium between the keto and enol forms. nih.gov The position of this equilibrium is influenced by the solvent and the nature of the substituents on the diketone. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable tautomers of β-diketones and for understanding their electronic structure. nih.govruc.dk For this compound, DFT calculations could predict the preferred tautomeric form and provide insights into its reactivity. Such computational studies can guide experimental work by predicting reaction outcomes and helping to elucidate reaction mechanisms. nih.gov

For instance, computational modeling could be used to design metal complexes with this compound as a ligand, predicting their geometry and catalytic properties before they are synthesized in the lab. This integrated approach can accelerate the discovery of new catalysts and materials.

Design and Synthesis of Advanced Materials Precursors

Metal complexes of β-diketones are widely used as precursors for the synthesis of advanced materials. ijpras.com These complexes are often volatile and can be used in chemical vapor deposition (CVD) to create thin films of metal oxides. nih.gov The specific structure of this compound, with its phenyl and methylpentene groups, could be used to tailor the properties of the resulting materials.

The unsaturated bond in the molecule offers a site for polymerization, suggesting that this compound could be used as a monomer or a cross-linking agent in the synthesis of functional polymers. These polymers could have applications in areas such as liquid crystals, where β-diketone derivatives have been shown to be valuable intermediates. unirioja.esacs.org

The synthesis of mesogenic heterocycles and metallomesogenic derivatives from 1,3-disubstituted propane-1,3-diones is a known strategy in the field of liquid crystals. unirioja.es By analogy, this compound could serve as a precursor to novel liquid crystalline materials with unique phase behaviors and optical properties. The combination of the rigid phenyl group and the flexible methylpentene chain could lead to the formation of interesting mesophases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-1-phenylpent-4-ene-1,3-dione, and how can purity be validated?

- Methodology :

- Synthesis : The compound is typically synthesized via Claisen condensation between methyl phenyl ketone derivatives and diethyl oxalate under basic conditions (e.g., sodium ethoxide). Post-reaction, acid workup yields the dione .

- Purification : Recrystallization using ethanol/water mixtures is recommended. Monitor purity via HPLC (C18 column, methanol/water 70:30 mobile phase) with UV detection at 254 nm .

- Validation : Confirm structure using H/C NMR (aromatic protons at δ 7.2–7.8 ppm; carbonyl carbons at δ 190–210 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How should researchers address discrepancies in spectroscopic data for this compound?

- Methodology :

- Cross-validation : Compare NMR and IR spectra with literature databases (e.g., SciFinder, Reaxys). If inconsistencies arise (e.g., unexpected splitting patterns), assess solvent effects or tautomeric equilibria using variable-temperature NMR .

- Alternative techniques : Employ X-ray crystallography for unambiguous structural confirmation, particularly if stereochemical ambiguity exists .

Advanced Research Questions

Q. What strategies enable stereoselective functionalization of this compound in organocatalytic systems?

- Methodology :

- Catalytic frameworks : Use chiral amine-thiourea catalysts to induce enantioselective Michael additions. Optimize solvent polarity (e.g., toluene vs. DCM) and temperature (−20°C to RT) to enhance ee (enantiomeric excess) .

- Mechanistic analysis : Monitor reaction progress via H NMR kinetics. Computational studies (DFT) can predict transition states and explain stereochemical outcomes .

Q. How can researchers reconcile contradictory bioactivity results (e.g., antimicrobial vs. cytotoxic effects) in cell-based assays?

- Methodology :

- Dose-response profiling : Perform IC assays across multiple cell lines (e.g., HEK-293, HeLa) to differentiate selective toxicity. Use flow cytometry to assess apoptosis vs. necrosis .

- Triangulation : Combine quantitative data (e.g., viability assays) with qualitative observations (e.g., microscopy for morphological changes) to resolve mechanistic ambiguities .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cycloaddition reactions?

- Methodology :

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO energies) to predict regioselectivity in Diels-Alder reactions. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .

- Validation : Correlate computational results with experimental C NMR chemical shifts of adducts to refine force-field parameters .

Data Contradiction and Methodological Optimization

Q. How should researchers handle conflicting catalytic efficiency data in solvent screening studies?

- Methodology :

- Systematic variation : Test solvents with incremental polarity changes (e.g., hexane → ethyl acetate → methanol) to isolate dielectric constant effects.

- Statistical analysis : Apply ANOVA to identify outliers. Use control experiments (e.g., catalyst-free conditions) to rule out solvent decomposition .

Q. What steps ensure reproducibility in scaled-up syntheses of this compound?

- Methodology :

- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, cooling gradient). Pilot-scale reactions (1–10 g) should replicate small-scale yields before industrial transition .

- QC protocols : Implement in-line FTIR for real-time monitoring of carbonyl intermediates during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.